molecular formula C27H32N4 B14607747 1,9-Nonanediamine, N,N'-di-4-quinolinyl- CAS No. 57599-92-5

1,9-Nonanediamine, N,N'-di-4-quinolinyl-

Katalognummer: B14607747
CAS-Nummer: 57599-92-5
Molekulargewicht: 412.6 g/mol
InChI-Schlüssel: WNXGDLDYZVDJMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,9-Nonanediamine, N,N’-di-4-quinolinyl- is a complex organic compound characterized by the presence of two quinolinyl groups attached to a nonanediamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Nonanediamine, N,N’-di-4-quinolinyl- typically involves the reaction of 1,9-nonanediamine with quinoline derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 1,9-Nonanediamine, N,N’-di-4-quinolinyl- may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound for various applications, including research and industrial uses.

Analyse Chemischer Reaktionen

Types of Reactions

1,9-Nonanediamine, N,N’-di-4-quinolinyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the quinolinyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds

Wissenschaftliche Forschungsanwendungen

1,9-Nonanediamine, N,N’-di-4-quinolinyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,9-Nonanediamine, N,N’-di-4-quinolinyl- involves its interaction with specific molecular targets and pathways. The quinolinyl groups are known to interact with various enzymes and receptors, potentially leading to the modulation of biological processes. The exact pathways and targets involved depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1,9-Nonanediamine, N,N’-di-4-quinolinyl- include other quinoline derivatives and nonanediamine derivatives. Examples include:

  • 1,9-Nonanediamine
  • Quinoline
  • 4-Quinolinyl derivatives

Uniqueness

What sets 1,9-Nonanediamine, N,N’-di-4-quinolinyl- apart from these similar compounds is the presence of two quinolinyl groups attached to the nonanediamine backbone

Eigenschaften

CAS-Nummer

57599-92-5

Molekularformel

C27H32N4

Molekulargewicht

412.6 g/mol

IUPAC-Name

N,N'-di(quinolin-4-yl)nonane-1,9-diamine

InChI

InChI=1S/C27H32N4/c1(2-4-10-18-28-26-16-20-30-24-14-8-6-12-22(24)26)3-5-11-19-29-27-17-21-31-25-15-9-7-13-23(25)27/h6-9,12-17,20-21H,1-5,10-11,18-19H2,(H,28,30)(H,29,31)

InChI-Schlüssel

WNXGDLDYZVDJMH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC=N2)NCCCCCCCCCNC3=CC=NC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.